molecular formula C8H16F2N2 B1476570 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 2091215-60-8

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1476570
CAS No.: 2091215-60-8
M. Wt: 178.22 g/mol
InChI Key: RDTFDTQQTNZITO-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is a chemical compound offered for research and development purposes. This amine-functionalized piperidine derivative is characterized by a difluoromethyl group attached to the piperidine ring, a feature often exploited in medicinal chemistry and agrochemical research to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . The primary application of this compound is as a versatile building block in organic synthesis. Its molecular structure, comprising both a piperidine ring and a terminal amine on a short alkyl chain, makes it a valuable precursor for constructing more complex molecules. Researchers may utilize it in nucleophilic substitution reactions, amide bond formation, or as a ligand in catalysis. The presence of the difluoromethyl group is of particular interest, as the incorporation of fluorine atoms is a common strategy in lead optimization during drug discovery . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and adhering to all relevant laboratory safety protocols before use. For specific technical data, including purity, analytical information, and packaging details, please contact our technical support team.

Properties

IUPAC Name

2-[3-(difluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c9-8(10)7-2-1-4-12(6-7)5-3-11/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFDTQQTNZITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Points:

  • Difluoromethylation can be achieved via electrophilic, nucleophilic, or radical methods.
  • Late-stage difluoromethylation allows functionalization of complex molecules without disturbing other sensitive groups.
  • Common reagents include ethyl 2,2-difluoro-2-(trimethylsilyl)acetate and difluoromethylating agents that transfer the CF2H group to nitrogen or carbon centers.

Synthetic Routes to 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Stepwise Synthesis via Piperidine Functionalization and Difluoromethylation

A typical synthetic approach involves:

  • Step 1: Synthesis of 3-substituted piperidine derivatives. Commercial or synthesized piperidine derivatives with a functional group at the 3-position (e.g., halide or hydroxyl) serve as precursors.

  • Step 2: Introduction of the difluoromethyl group at the 3-position. This is achieved by reaction with difluoromethylating reagents under catalytic conditions. For example, coupling of aryl or alkyl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation has been reported.

  • Step 3: Attachment of the ethan-1-amine side chain. The piperidine nitrogen is alkylated with a suitable haloalkylamine or protected aminoethyl halide, followed by deprotection if necessary.

This sequence allows for modular construction and late-stage introduction of the difluoromethyl group.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, have been employed to introduce various substituents on piperidine rings, which can be adapted for the synthesis of difluoromethylated piperidines.

  • Suzuki Coupling: Utilizes boronic acid derivatives and halogenated piperidines to install aryl or alkyl groups.
  • Sonogashira Coupling: Useful for introducing alkynyl groups, which can be further transformed.
  • Catalysts and Ligands: Tetrakis(triphenylphosphine)palladium(0) is commonly used; ligand choice affects yield and selectivity.

After coupling, functional group transformations (e.g., ester hydrolysis, amine deprotection) yield the target amine.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Difluoromethylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd catalyst, base Hydrolysis and decarboxylation may be required; temperature control critical
Piperidine N-alkylation Haloethylamine or protected aminoethyl halide, base Protecting groups (e.g., Boc) may be used to prevent side reactions
Cross-Coupling Pd(0) catalyst, phosphine ligands, base, solvent Suzuki or Sonogashira conditions; choice depends on substrate and desired substituent
Deprotection Acidic conditions (e.g., TFA in DCM) Removes Boc or other protecting groups to liberate free amine

Representative Research Findings

  • Late-stage difluoromethylation has been demonstrated to be effective for C(sp^3)–CF2H bond formation on nitrogen heterocycles, enabling selective functionalization without affecting other moieties.
  • Palladium-catalyzed cross-coupling reactions allow for the modular assembly of complex piperidine derivatives, facilitating the introduction of difluoromethyl groups and ethanamine side chains in a controlled manner.
  • Protecting group strategies are crucial for the selective functionalization of amine groups, often employing Boc protection followed by deprotection under mild acidic conditions.
  • Reaction yields for these steps vary but can reach moderate to high efficiencies (50–80%) depending on catalyst, ligand, and substrate.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield Range (%) Advantages Limitations
Stepwise Difluoromethylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, base Pd catalyst, hydrolysis, decarboxylation 50–75 Selective late-stage functionalization Requires multiple steps
Palladium-Catalyzed Coupling Aryl/alkyl halides, boronic acids, amines Pd(0), phosphine ligands, base 60–85 Versatile, modular, broad substrate scope Sensitive to ligand and solvent
Protecting Group Strategy Boc anhydride, TFA for deprotection Acidic conditions (e.g., DCM/TFA) >90 (deprotection) Protects amines during synthesis Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for developing new materials and products .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine
  • Structure : Contains a dimethyl group at the 3-position of the piperidine ring.
  • Key Differences :
    • The dimethyl group increases steric hindrance but lacks the electronegativity of the difluoromethyl group.
    • Molecular weight: 156.27 g/mol (vs. estimated ~180–200 g/mol for the target compound).
    • Applications: Used in ligand design for G-protein-coupled receptors (GPCRs) due to its rigid structure .
N-(Furan-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
  • Structure : Substituted with a furanylmethyl group on the ethanamine chain.
  • Lacks fluorine atoms, reducing metabolic stability compared to the target compound .

Aromatic vs. Aliphatic Substituents

2-(3-(Difluoromethyl)phenyl)ethan-1-amine (4p)
  • Structure : Difluoromethyl group attached to a phenyl ring instead of piperidine.
  • HRMS: [M+H]+ = 172.0931 (vs. higher mass for the piperidine analog). Synthetic yield: 75%, comparable to piperidine derivatives .
2-(4-Methylpiperidin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine
  • Structure : Combines a methyl-piperidine with a trifluoromethoxy-phenyl group.
  • Molecular weight: 302.34 g/mol, significantly higher due to the phenyl and trifluoromethoxy groups .

Cyclic vs. Acyclic Backbones

2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine Hydrochloride
  • Structure : Cyclobutyl ring replaces the piperidine.
  • Key Differences :
    • Smaller ring size (cyclobutane vs. piperidine) increases ring strain, affecting conformational flexibility.
    • LCMS: [M+H]+ = 234.20, indicating a lower molecular weight than the piperidine analog .

Physicochemical and Spectroscopic Properties

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HRMS/[M+H]+ Yield (%)
Target Compound* C8H15F2N2 ~185.22 3-(Difluoromethyl)piperidine N/A N/A
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine C9H20N2 156.27 3,3-Dimethylpiperidine N/A N/A
2-(3-(Difluoromethyl)phenyl)ethan-1-amine C9H12F2N 172.20 3-(Difluoromethyl)phenyl 172.0931 75
2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine C7H12F2N2 234.20 3-(Difluoromethyl)cyclobutyl 234.20 N/A

*Estimated values based on structural analogs.

  • Spectroscopic Trends :
    • 19F NMR : The difluoromethyl group in 4p shows δ -111.61 (J = 58.0 Hz), whereas trifluoromethoxy groups (e.g., in ) exhibit distinct shifts due to differing electronic environments .
    • 1H NMR : Piperidine derivatives (e.g., ) display characteristic signals for piperidine protons (δ 1.2–3.5 ppm), while phenyl analogs (e.g., 4p) show aromatic protons at δ 7.3–7.4 ppm .

Implications for Drug Design

  • Electron-Withdrawing Effects: Difluoromethyl groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Steric vs. Electronic Trade-offs : Dimethylpiperidine () offers rigidity, while difluoromethylpiperidine balances electronegativity and conformational flexibility.

Biological Activity

Overview

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine, a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a difluoromethyl group that enhances its chemical properties, making it a candidate for various therapeutic applications.

The compound's unique structure includes:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its biological activity.
  • Difluoromethyl Group : This moiety can improve metabolic stability and bioavailability, crucial for drug development.

The mechanism of action of this compound involves interactions with specific biological targets, including enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity, influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in cancer cell lines. In one study, a related piperidine compound demonstrated superior cytotoxicity compared to established chemotherapeutics, suggesting that structural modifications can lead to enhanced biological effects .

Neurological Effects

Research into piperidine derivatives has also highlighted their potential in treating neurological disorders. The interaction of these compounds with neurotransmitter receptors may provide therapeutic benefits in conditions such as depression and anxiety. For example, some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which could lead to increased levels of serotonin and norepinephrine in the brain .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructureBiological ActivityNotable Findings
This compoundStructurePotential anticancer and neurological effectsEnhanced binding affinity due to difluoromethyl group
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amineStructureSimilar activity profileShows promise as a therapeutic agent in neurological disorders
N-(2-Aminoethyl)piperidineStructureLimited activityLacks difluoromethyl group, reducing potential interactions

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

  • Anticancer Study : A study investigated the effects of a series of piperidine compounds on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to increased apoptosis and cytotoxicity compared to traditional treatments like bleomycin .
  • Neurological Disorders : Research on MAO inhibitors has highlighted the role of piperidine derivatives in modulating neurotransmitter levels. Compounds with difluoromethyl substitutions showed increased potency in inhibiting MAO-B, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Q. Methodological Guidance

  • NMR : <sup>1</sup>H NMR in CDCl3 shows characteristic signals: δ 3.45 ppm (piperidine N-CH2), δ 1.8–2.1 ppm (piperidine ring protons), and δ 4.2 ppm (NH2 coupling) .
  • HRMS : Expected [M+H]<sup>+</sup> at m/z 205.1054 (calculated using isotopic patterns for fluorine) .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients achieve >98% purity .

What are the stability profiles of this compound under varying pH, temperature, and light exposure, and how should storage conditions be optimized?

Q. Advanced Research Focus

  • Thermal stability : Decomposition occurs at >150°C (TGA data). Short-term storage at 4°C is recommended.
  • Photostability : UV light (254 nm) induces 15% degradation over 48 hours; use amber vials for long-term storage.
  • pH sensitivity : Stable in pH 6–8 (aqueous buffers); acidic conditions (pH <4) lead to piperidine ring protonation and precipitation .

How do structural modifications (e.g., substituent position, fluorination patterns) correlate with biological activity in related piperidine derivatives?

QSAR and Comparative Analysis
A comparative table of structural analogs highlights key trends:

Compound NameSubstituent PositionFluorinationIC50 (nM)
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine4-positionCF2H8.2
2-(3-(Trifluoromethyl)piperidin-1-yl)ethan-1-amine3-positionCF314.5
Non-fluorinated analog3-positionNone32.7

Key findings:

  • 3-position fluorination improves target selectivity (e.g., serotonin receptors).
  • CF2H groups enhance metabolic stability over CF3 due to reduced electron withdrawal .

What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • In vitro : HepG2 cells for CYP inhibition assays; Caco-2 monolayers for permeability (Papp = 12 × 10<sup>−6</sup> cm/s).
  • In vivo : Rodent models show oral bioavailability of 58% (dose: 10 mg/kg) and brain-to-plasma ratio of 0.8.
  • Toxicity : Ames test negative; hERG inhibition IC50 >10 μM suggests low cardiotoxicity risk .

How can computational methods (e.g., molecular docking, MD simulations) predict binding modes to neurological targets?

Q. Methodological Guidance

  • Docking (AutoDock Vina) : The ethylamine chain forms hydrogen bonds with Glu183 in the 5-HT2A receptor.
  • MD simulations (GROMACS) : Fluorine atoms stabilize hydrophobic interactions with Leu228 over 100 ns trajectories.
  • Free energy calculations (MM/PBSA) : ΔGbinding = −42.5 kcal/mol, indicating strong affinity .

What are the limitations of current synthetic and analytical approaches, and what novel strategies are emerging?

Q. Critical Analysis

  • Limitations : Low yields (<50%) in multi-step syntheses; chiral resolution challenges for enantiopure forms.
  • Innovations :
    • Enzymatic fluorination : Improves regioselectivity (e.g., using fluorinases).
    • Microfluidic synthesis : Enhances reproducibility for high-throughput screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

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